(S)-4-(3-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid
CAS No.:
Cat. No.: VC13700791
Molecular Formula: C15H20BrNO4
Molecular Weight: 358.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20BrNO4 |
|---|---|
| Molecular Weight | 358.23 g/mol |
| IUPAC Name | (3S)-4-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
| Standard InChI Key | MDEDSOKOECEQFP-LBPRGKRZSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)Br)CC(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Br)CC(=O)O |
Introduction
Chemical Structure and Stereochemistry
Molecular Architecture
The compound’s molecular formula is C₁₅H₂₀BrNO₄, with a molar mass of 358.23 g/mol . Its structure comprises:
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A 3-bromophenyl group attached to the fourth carbon of a butanoic acid backbone.
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A Boc-protected amino group at the third carbon, which stabilizes the amine during synthetic reactions .
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A chiral center at the third carbon, conferring (S)-configuration .
The stereochemistry is critical for its biological interactions, as enantiomeric purity often dictates binding affinity in pharmaceutical targets.
Spectroscopic and Computational Data
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IUPAC Name: (S)-4-(3-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid .
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3D Conformation: The bromophenyl group adopts a planar orientation, while the Boc group introduces steric hindrance, influencing reactivity .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis typically involves multi-step protocols to ensure enantiomeric purity and functional group compatibility:
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Amination: Introduction of the amino group via reductive amination or nucleophilic substitution.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH, THF).
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Bromophenyl Incorporation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the 3-bromophenyl moiety.
Key reaction conditions include:
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Catalysts: Palladium catalysts for cross-couplings.
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Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM).
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Temperature: Reactions often proceed at 0–25°C to minimize side reactions.
Purification and Characterization
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Chromatography: Silica gel column chromatography with ethyl acetate/hexane eluents .
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Crystallization: Recrystallization from ethanol/water mixtures yields pure crystals with a melting point of 140–142°C .
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Analytical Data: NMR (¹H, ¹³C), IR, and mass spectrometry confirm structure and purity .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 140–142°C | |
| Boiling Point | 491.9±40.0°C (Predicted) | |
| Density | 1.370±0.06 g/cm³ | |
| pKa | 4.40±0.10 | |
| Solubility | DMSO, DCM, THF |
The Boc group enhances solubility in organic solvents, while the carboxylic acid moiety allows aqueous compatibility at physiological pH .
Applications in Pharmaceutical and Biochemical Research
Peptide Synthesis
The Boc group serves as a temporary amine protector, enabling sequential peptide elongation. Its acid-labile nature permits cleavage under mild acidic conditions (e.g., trifluoroacetic acid) . This compound has been utilized in synthesizing:
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Antimicrobial peptides: Bromophenyl groups enhance lipid bilayer penetration.
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Enzyme inhibitors: Chiral specificity improves target binding.
Drug Discovery
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Kinase Inhibitors: The bromophenyl moiety interacts with hydrophobic pockets in kinase active sites.
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GPCR Modulators: Structural analogs show promise in targeting G protein-coupled receptors .
Biochemical Probes
Fluorescent derivatives of this compound enable real-time tracking of cellular uptake and localization .
Future Directions
Current research focuses on:
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Enantioselective Synthesis: Improving catalytic asymmetric methods for large-scale production.
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Biological Screening: Evaluating in vivo efficacy and toxicity profiles.
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